REACTION_CXSMILES
|
BrBr.O=C1C2C=CC=CC=2N(C([C:17]2[CH:35]=[CH:34][C:20]([NH:21][C:22](=[O:33])[C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=3[O:29][CH:30]([CH3:32])[CH3:31])=[CH:19][CH:18]=2)=O)CCC1.O>C(Cl)(Cl)Cl>[CH:30]([O:29][C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=1[C:22]([NH:21][C:20]1[CH:19]=[CH:18][CH:17]=[CH:35][CH:34]=1)=[O:33])([CH3:32])[CH3:31]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
4'-[(5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]-2-isopropoxybenzanilide
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Quantity
|
3.55 g
|
Type
|
reactant
|
Smiles
|
O=C1CCCN(C2=C1C=CC=C2)C(=O)C2=CC=C(NC(C1=C(C=CC=C1)OC(C)C)=O)C=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WASH
|
Details
|
the reaction solution was washed with a saturated sodium bicarbonate aqueous solution
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Type
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DRY_WITH_MATERIAL
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Details
|
The resulting organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
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DISSOLUTION
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Details
|
The thus obtained solid substance was dissolved in 40 ml of chloroform
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Type
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ADDITION
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Details
|
the resulting solution was mixed with 5.0 g of cyclopropylcarbamidine hydrochloride and 8.02 g of potassium carbonate
|
Type
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TEMPERATURE
|
Details
|
of heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux in a stream of argon
|
Type
|
CUSTOM
|
Details
|
The resulting reaction solution
|
Type
|
CUSTOM
|
Details
|
phase separation
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the separated organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
DISTILLATION
|
Details
|
by distillation under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the thus obtained residue was crystallized from toluene
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C(C(=O)NC2=CC=CC=C2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |